molecular formula C13H11N3O B2895153 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate CAS No. 360787-19-5

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate

Cat. No.: B2895153
CAS No.: 360787-19-5
M. Wt: 225.251
InChI Key: OYSSLHDIYFWEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is a chemical compound with the molecular formula C13H11N3O. It is a benzotriazole derivative, which is a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry. Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring, and they exhibit interesting chemical properties due to their unique structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate typically involves the reaction of benzyl halides with benzotriazole under specific conditions. One common method is the nucleophilic substitution reaction where benzotriazole acts as a nucleophile, attacking the benzyl halide to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and other advanced techniques may be employed to ensure efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The benzyl group in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the benzyl position.

Scientific Research Applications

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: A parent compound with similar structural features but lacking the benzyl group.

    1-Benzylbenzotriazole: A closely related compound with a similar structure but without the oxidized triazole ring.

    3-Oxidobenzotriazole: Another derivative with an oxidized triazole ring but without the benzyl group.

Uniqueness

1-Benzyl-1H-1,2,3-benzotriazol-3-ium-3-olate is unique due to the presence of both the benzyl group and the oxidized triazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-benzyl-3-oxidobenzotriazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c17-16-13-9-5-4-8-12(13)15(14-16)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSLHDIYFWEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3[N+](=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.